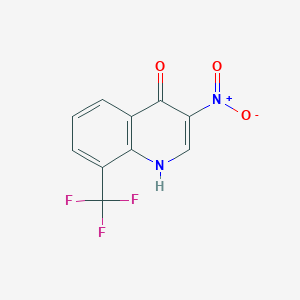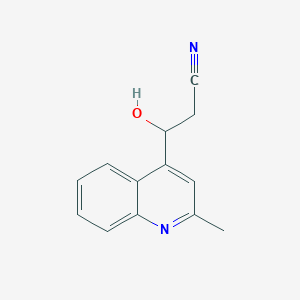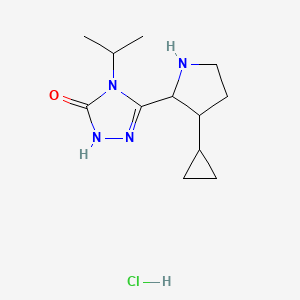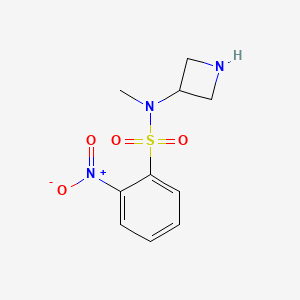![molecular formula C8H10N2O3 B13584869 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid](/img/structure/B13584869.png)
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound is characterized by its pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an acetic acid moiety attached via an oxygen atom at position 5 of the pyrimidine ring . It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
The synthesis of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethylpyrimidine and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Process: The chloroacetic acid reacts with 4,6-dimethylpyrimidine to form the desired product, this compound.
Análisis De Reacciones Químicas
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate certain enzymes involved in metabolic pathways.
Interacting with DNA/RNA: The pyrimidine ring structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Modulating Cellular Pathways: It can influence various cellular signaling pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid can be compared with other similar compounds, such as:
2-Amino-4,6-dimethylpyrimidine: This compound has a similar pyrimidine ring structure but lacks the acetic acid moiety.
4,6-Dimethyl-2-pyrimidinol: Similar in structure but with a hydroxyl group instead of the acetic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
2-(4,6-dimethylpyrimidin-5-yl)oxyacetic acid |
InChI |
InChI=1S/C8H10N2O3/c1-5-8(13-3-7(11)12)6(2)10-4-9-5/h4H,3H2,1-2H3,(H,11,12) |
Clave InChI |
CSXLDDUWVIULLX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=N1)C)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


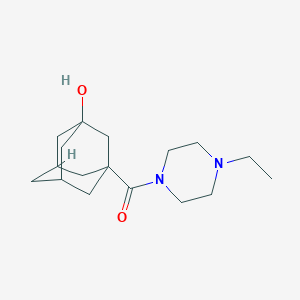
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13584811.png)
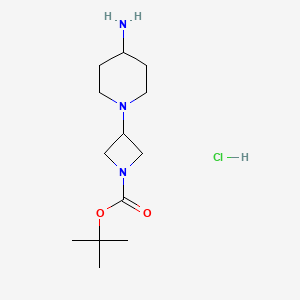
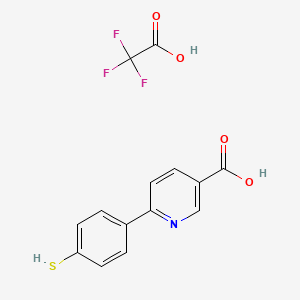
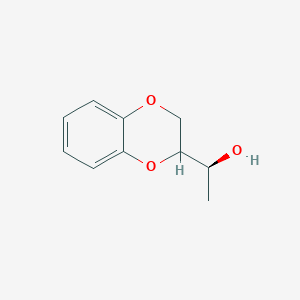

![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)
